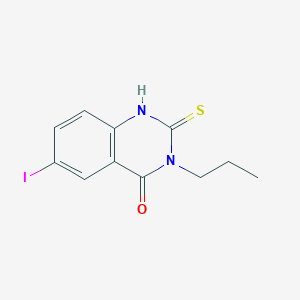
2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone
Cat. No. B1640438
M. Wt: 346.19 g/mol
InChI Key: DUIXAHCKGRNHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06166208
Procedure details


Carbon disulfide (16.4 mL, 0.28 mole) was added to a solution of potassium hydroxide (18.4 g, 0.28 mol) in water (100 mL). The reaction mixture was then cooled to 1 1° C. and n-propylamine (16.6 g, 0.28 mol) was added. An exotherm to 14° C. was observed and the reaction mixture became an orange slurry. The mixture was heated at 60° C. for 1 h and then cooled to 17° C. Ethyl chloroformate (32 g, 0.30 mole) was then added over a 30 min period allowing the temperature to rise to 25° C. Additional potassium hydroxide (9.2 g, 0.14 mol) was then added. After stirring for 20 min, 5-iodoanthranilic acid (26.4 g, 0.10 mol) was added and the resulting tan slurry was heated to 75° C. After 4.5 h, the reaction mixture was cooled to room temperature. Concentrated aqueous HCl was added to reduce the pH from 10 to 2. The aqueous phase was decanted from the oily solids, and the solids were washed two times with water (100 mL each). Methanol (100 mL) was added to crystallize the produce. The solids were recovered by filtration, washed with methanol (2 times with 15 mL), and dried. The 2,3-dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone weighed 27.8 g and had a melting point of 267-269° C.








Identifiers


|
REACTION_CXSMILES
|
[C:1](=[S:3])=S.[OH-].[K+].[CH2:6]([NH2:9])[CH2:7][CH3:8].ClC(OCC)=O.[I:16][C:17]1[CH:25]=[C:21]([C:22]([OH:24])=O)[C:20]([NH2:26])=[CH:19][CH:18]=1.Cl>O>[I:16][C:17]1[CH:25]=[C:21]2[C:20](=[CH:19][CH:18]=1)[NH:26][C:1](=[S:3])[N:9]([CH2:6][CH2:7][CH3:8])[C:22]2=[O:24] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
18.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
16.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N
|
Step Three
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
9.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
26.4 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C(C(=O)O)=C1)N
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 14° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 17° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 25° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting tan slurry was heated to 75° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 4.5 h
|
|
Duration
|
4.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was decanted from the oily solids
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids were washed two times with water (100 mL each)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methanol (100 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize the produce
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol (2 times with 15 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
IC=1C=C2C(N(C(NC2=CC1)=S)CCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
